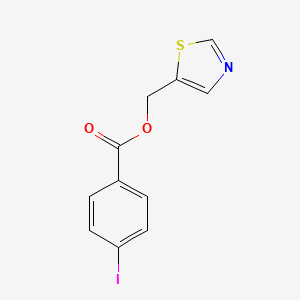

1,3-Thiazol-5-ylmethyl 4-iodobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

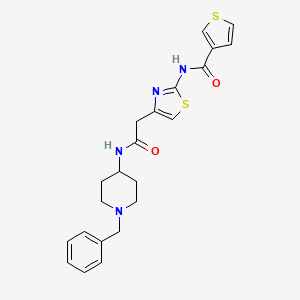

“1,3-Thiazol-5-ylmethyl 4-iodobenzenecarboxylate” is a chemical compound that contains a thiazole ring and a carboxylate ester group . The thiazole ring is a type of heterocycle that contains sulfur and nitrogen . The carboxylate ester group is a functional group derived from carboxylic acids and alcohols.

Scientific Research Applications

Palladium-Catalyzed Arylation of Azole Compounds

The palladium-catalyzed arylation of azole compounds, including thiazoles, with aryl halides in the presence of alkali metal carbonates has been explored. This method facilitates the selective production of 5-arylazoles and 2-arylazoles, depending on the substitution pattern of the azole compounds. The addition of copper iodide is noted to specifically enhance the reactions involving thiazoles, indicating a potential application of 1,3-thiazol-5-ylmethyl 4-iodobenzenecarboxylate in such arylation reactions to produce various arylated thiazole derivatives (S. Pivsa-Art et al., 1998).

Anticancer Activity of Arylazothiazoles

Research on the synthesis and anticancer activity of arylazothiazoles and thiadiazoles has shown promising results. Arylazothiazoles synthesized through cyclocondensation involving α-oxohydrazonoyl halides and thiosemicarbazide derivatives have been evaluated for their anticancer activity against colon and liver carcinoma cell lines. This suggests the potential use of this compound as a precursor in the synthesis of arylazothiazoles with potential anticancer applications (S. M. Gomha et al., 2015).

Energetic Materials Synthesis

An efficient method for synthesizing energetic 3-amino-5-R-1,2,4-oxadiazoles via oxidative cyclization has been developed, with implications for the synthesis of high-energy materials. This suggests that derivatives of this compound could potentially be applied in the synthesis of energetic materials, contributing to the development of compounds with superior detonation properties compared to traditional explosives (Yongxing Tang et al., 2018).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl 4-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2S/c12-9-3-1-8(2-4-9)11(14)15-6-10-5-13-7-16-10/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLOKIOIPLQHMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2=CN=CS2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)

![1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2919462.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/no-structure.png)

![6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B2919468.png)

![1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2919474.png)

![2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2919475.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2919478.png)